![molecular formula C25H27FN2O2 B10837715 5-methoxy-3-[N-(4-(4-fluoro-phenyl)-4-oxo-butyl)-1,2,5,6-tetrahydro-pyridin-3-ylmethyl]-1H-indole](/img/structure/B10837715.png)

5-methoxy-3-[N-(4-(4-fluoro-phenyl)-4-oxo-butyl)-1,2,5,6-tetrahydro-pyridin-3-ylmethyl]-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BIMG80 is a small molecule drug that has been investigated for its potential as an antipsychotic compound. It acts as an antagonist at dopamine D2 and D4 receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIMG80 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired molecular structure .

Industrial Production Methods

Industrial production methods for BIMG80 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

BIMG80 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

Substitution: This reaction involves the replacement of one functional group with another within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving BIMG80 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of BIMG80 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .

Scientific Research Applications

Chemistry: BIMG80 serves as a model compound for studying receptor-ligand interactions and the development of new synthetic methodologies.

Biology: It is used to investigate the role of dopamine receptors in neurological processes and disorders.

Medicine: BIMG80 is being explored as a potential treatment for schizophrenia and other psychotic disorders due to its ability to modulate dopamine receptor activity.

Mechanism of Action

BIMG80 exerts its effects by antagonizing dopamine D2 and D4 receptors. This action inhibits the binding of dopamine to these receptors, thereby modulating neurotransmission in the brain. The compound’s ability to preferentially increase dopamine release in the medial prefrontal cortex while minimizing effects in the striatum is thought to contribute to its potential efficacy in treating negative symptoms of schizophrenia with a low incidence of extrapyramidal side effects .

Comparison with Similar Compounds

Similar Compounds

Clozapine: An atypical antipsychotic that also targets multiple neurotransmitter receptors, including dopamine and serotonin receptors.

Risperidone: Another atypical antipsychotic with a similar receptor profile, used to treat schizophrenia and bipolar disorder.

Olanzapine: An antipsychotic that targets dopamine and serotonin receptors, used for the treatment of schizophrenia and bipolar disorder.

Uniqueness of BIMG80

BIMG80 is unique in its ability to preferentially increase dopamine release in the medial prefrontal cortex, which is associated with the treatment of negative symptoms of schizophrenia. This selective action distinguishes it from other antipsychotics that may have broader effects on dopamine release in various brain regions .

Properties

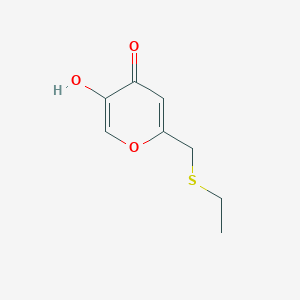

Molecular Formula |

C25H27FN2O2 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-[5-[(5-methoxy-1H-indol-3-yl)methyl]-3,6-dihydro-2H-pyridin-1-yl]butan-1-one |

InChI |

InChI=1S/C25H27FN2O2/c1-30-22-10-11-24-23(15-22)20(16-27-24)14-18-4-2-12-28(17-18)13-3-5-25(29)19-6-8-21(26)9-7-19/h4,6-11,15-16,27H,2-3,5,12-14,17H2,1H3 |

InChI Key |

CIPFPNCFILKTBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC3=CCCN(C3)CCCC(=O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N,5-dimethyl-N-[1-[methyl-[2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide](/img/structure/B10837636.png)

![7-[3-[[(2S)-2-[[(2S)-2-aminopentanoyl]amino]pentanoyl]amino]pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride](/img/structure/B10837650.png)

![4-[4-(9-Methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837653.png)

![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic Acid](/img/structure/B10837658.png)

![(2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837660.png)

![N-(Tert-Butoxycarbonyl)-3-Methyl-L-Valyl-(4r)-N-{(1r,2s)-1-[(Cyclopropylsulfonyl)carbamoyl]-2-Ethenylcyclopropyl}-4-[(6-Methoxyisoquinolin-1-Yl)oxy]-L-Prolinamide](/img/structure/B10837668.png)

![1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B10837671.png)

![N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837680.png)

![(3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione](/img/structure/B10837686.png)

![disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B10837692.png)

![2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837700.png)